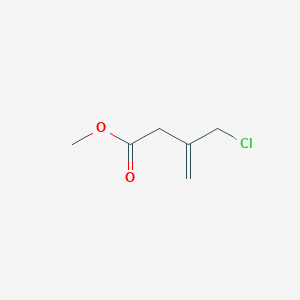
Methyl 3-(chloromethyl)but-3-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(chloromethyl)but-3-enoate is an organic compound with the molecular formula C6H9ClO2 It is a chlorinated ester that features a chloromethyl group attached to a but-3-enoate backbone
准备方法
Synthetic Routes and Reaction Conditions
Methyl 3-(chloromethyl)but-3-enoate can be synthesized through various methods. One common approach involves the reaction of methyl but-3-enoate with chloromethylating agents under controlled conditions. For instance, the reaction can be carried out using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Methyl 3-(chloromethyl)but-3-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the but-3-enoate moiety can undergo addition reactions with electrophiles, such as halogens or hydrogen halides, leading to the formation of dihalo or haloalkane derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions to achieve substitution at the chloromethyl group.
Electrophilic Addition: Halogens (e.g., bromine, chlorine) or hydrogen halides (e.g., HCl, HBr) can be added to the double bond in the presence of solvents like dichloromethane or carbon tetrachloride.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions can be used to oxidize the compound to carboxylic acids or aldehydes.
Major Products Formed
Substitution: Products such as azides, thiocyanates, or ethers.
Addition: Dihaloalkanes or haloalkanes.
Oxidation: Carboxylic acids or aldehydes.
科学研究应用
Methyl 3-(chloromethyl)but-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the modification of biomolecules for studying biological pathways and interactions.
Medicine: It serves as a building block in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is employed in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of methyl 3-(chloromethyl)but-3-enoate involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The double bond in the but-3-enoate moiety can participate in addition reactions, further modifying the compound’s structure. These reactions enable the compound to interact with various molecular targets and pathways, leading to the formation of diverse products with potential biological and industrial applications.
相似化合物的比较
Similar Compounds
Methyl 3-(bromomethyl)but-3-enoate: Similar in structure but with a bromomethyl group instead of a chloromethyl group.
Methyl 3-[(tributylstannyl)methyl]but-3-enoate: Contains a tributylstannyl group instead of a chloromethyl group.
Uniqueness
Methyl 3-(chloromethyl)but-3-enoate is unique due to its specific reactivity profile, which is influenced by the presence of the chloromethyl group. This reactivity allows for selective modifications and the formation of a wide range of derivatives, making it a valuable compound in organic synthesis and industrial applications.
属性
分子式 |
C6H9ClO2 |
|---|---|
分子量 |
148.59 g/mol |
IUPAC 名称 |
methyl 3-(chloromethyl)but-3-enoate |
InChI |
InChI=1S/C6H9ClO2/c1-5(4-7)3-6(8)9-2/h1,3-4H2,2H3 |
InChI 键 |
JGJMOHBDEKXQDI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC(=C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


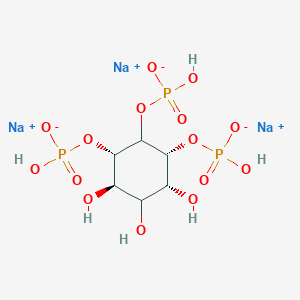
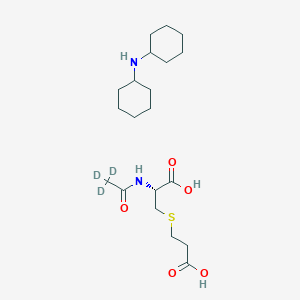

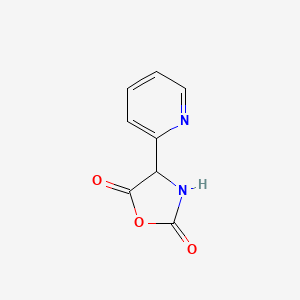
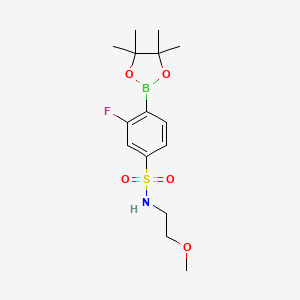
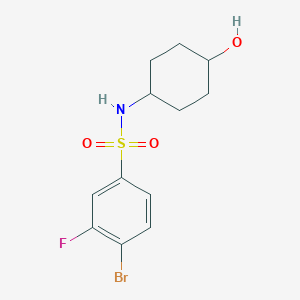
![2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720893.png)
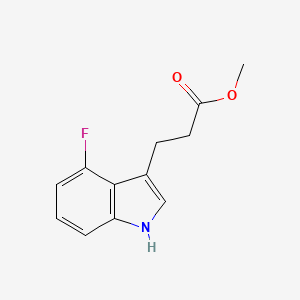


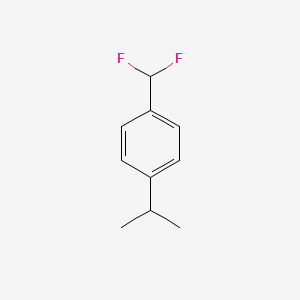
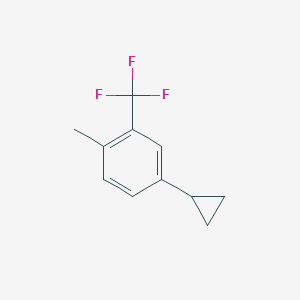
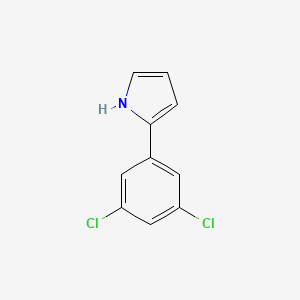
![1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720926.png)
